(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide” is a complex organic molecule. It is characterized by multiple functional groups, including amides, ethers, and aromatic rings. This compound is likely to be of interest in medicinal chemistry due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions.
Attachment of the Side Chains: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Final Deprotection and Purification: The final compound is obtained by removing protecting groups and purifying the product using techniques like chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or sulfur-containing groups.
Reduction: Reduction reactions may target the amide or pyrimidine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and potential biological activity.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Chemical Biology: Use as a probe to study protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- **(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.
Properties
Molecular Formula |
C53H69ClN10O8S2 |
---|---|
Molecular Weight |
1073.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H69ClN10O8S2/c1-34(2)74(69,70)45-11-9-8-10-43(45)59-49-42(54)31-55-52(61-49)58-39-16-18-40(19-17-39)63-23-21-62(22-24-63)25-27-72-29-28-71-26-20-46(66)60-48(53(5,6)7)51(68)64-32-41(65)30-44(64)50(67)57-35(3)37-12-14-38(15-13-37)47-36(4)56-33-73-47/h8-19,31,33-35,41,44,48,65H,20-30,32H2,1-7H3,(H,57,67)(H,60,66)(H2,55,58,59,61)/t35-,41+,44-,48+/m0/s1 |
InChI Key |
KRCGDZOGRHISNJ-NQGAHEFWSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.